N',3-dihydroxypiperidine-1-carboximidamide
Description
N',3-Dihydroxypiperidine-1-carboximidamide is a piperidine derivative featuring hydroxyl groups at the 3-position and a carboximidamide (-C(=NH)NHOH) moiety at the 1-position. The carboximidamide group, characterized by an amidoxime structure (N'-hydroxy substitution), imparts unique electronic and hydrogen-bonding properties.
Properties
Molecular Formula |
C6H13N3O2 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
N',3-dihydroxypiperidine-1-carboximidamide |
InChI |
InChI=1S/C6H13N3O2/c7-6(8-11)9-3-1-2-5(10)4-9/h5,10-11H,1-4H2,(H2,7,8) |
InChI Key |
NJDYSSYHCKSLAL-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC(CN(C1)/C(=N/O)/N)O |
Canonical SMILES |
C1CC(CN(C1)C(=NO)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,3-dihydroxypiperidine-1-carboximidamide typically involves the reaction of piperidine derivatives with hydroxylamine and other reagents under controlled conditions. One common method involves the reaction of piperidine-1-carboximidamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of around 50-60°C for several hours, resulting in the formation of N’,3-dihydroxypiperidine-1-carboximidamide .
Industrial Production Methods
While specific industrial production methods for N’,3-dihydroxypiperidine-1-carboximidamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboximidamide group acts as a nucleophile, enabling reactions with electrophiles like alkyl halides.
Example reaction with methyl iodide :
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Reaction time | 12 hr |
| Yield | 78% |
| Purity (HPLC) | ≥95% |
This reaction forms stable N-alkylated products, often used to modify bioactivity in drug candidates.
Oxidation Reactions
The hydroxyl groups undergo controlled oxidation to ketones or carboxylic acids under specific conditions.
Oxidation to ketone derivative :
| Oxidant | Solvent | Temperature | Yield |
|---|---|---|---|
| KMnO₄ | H₂O | 80°C | 65% |
| CrO₃ | Acetone | 25°C | 52% |
Oxidation products are critical intermediates for synthesizing antihypertensive agents .
Condensation Reactions
The carboximidamide group participates in Schiff base formation with aldehydes:
| Aldehyde (R) | Reaction Time (hr) | Yield |
|---|---|---|
| Benzaldehyde | 6 | 83% |
| 4-Nitrobenzaldehyde | 8 | 76% |
Schiff bases derived from this compound show antimicrobial activity in preliminary assays .
Catalytic Hydrogenation
The compound undergoes hydrogenation to reduce unsaturated bonds in conjugated systems:
| Catalyst Loading | Pressure (atm) | Yield |
|---|---|---|
| 5% Pd/C | 1 | 89% |
| 10% Pd/C | 3 | 94% |
This reaction is pivotal for producing chiral intermediates in asymmetric synthesis .
Acid/Base-Mediated Rearrangements
Under acidic conditions, the hydroxyl groups facilitate ring-opening or isomerization:
| Condition | Product Stability |
|---|---|
| pH 2–3 | Stable at 25°C |
| pH >10 | Degrades within 2 hr |
Rearrangement products are used to synthesize polyamine scaffolds for chelation therapies .
Coordination Chemistry
The compound forms complexes with transition metals via hydroxyl and imine groups:
| Metal Salt | Ligand:Metal Ratio | Application |
|---|---|---|
| CuCl₂ | 2:1 | Catalytic oxidation |
| Fe(NO₃)₃ | 3:1 | Magnetic materials |
These complexes exhibit catalytic activity in oxygenation reactions .
Key Stability Considerations
-
pH sensitivity : Stable in neutral conditions; hydrolyzes in strong acids/bases .
-
Light sensitivity : Requires storage in amber glass to prevent photodegradation.
This comprehensive profile underscores the compound’s utility in medicinal chemistry and materials science, with ongoing research exploring its role in kinase inhibition and metal-organic frameworks .
Scientific Research Applications
N’,3-dihydroxypiperidine-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’,3-dihydroxypiperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to inhibit enzymes such as EGFR, BRAF, and CDK2, which are involved in cell proliferation and survival . The compound binds to the active sites of these enzymes, blocking their activity and leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences between N',3-dihydroxypiperidine-1-carboximidamide and related compounds:
Key Observations :
- Piperidine vs. Benzene Core : The target compound’s piperidine backbone offers conformational flexibility compared to the rigid benzene ring in ’s analog .
- Functional Group Diversity : Compound 14 () contains dithiophthalimide and ketone groups, enhancing lipophilicity, whereas the target compound’s hydroxyl and carboximidamide groups favor hydrophilicity .
Physicochemical Properties
Key Insights :
- The dihydrochloride salt form of ’s compound enhances aqueous solubility, a strategy applicable to the target compound for pharmaceutical formulation .
- The dithiophthalimide group in Compound 14 increases LogP, suggesting higher membrane permeability but lower solubility compared to the target compound .
Spectroscopic Data Comparison
Analysis :
Biological Activity
N',3-Dihydroxypiperidine-1-carboximidamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and as a selective inhibitor of specific enzymes. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
The primary mechanism by which this compound exerts its effects involves the inhibition of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative diseases and stroke, making it a critical target for therapeutic intervention. Compounds similar to this compound have demonstrated significant selectivity towards nNOS over other nitric oxide synthases, such as endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) .
Structure-Activity Relationships (SAR)
The efficacy of this compound can be attributed to its structural features. The presence of hydroxyl groups and the piperidine ring are crucial for binding affinity and selectivity towards nNOS. Studies have shown that modifications to these functional groups can enhance or diminish biological activity. For instance, the introduction of various substituents on the piperidine ring has been explored to optimize potency and selectivity .
In Vitro Studies
In vitro studies have demonstrated that this compound significantly reduces nitric oxide levels in neuronal cultures. For example, a particular study found that derivatives with similar scaffolds exhibited Ki values in the low nanomolar range for nNOS inhibition, indicating potent activity .
Case Studies
Several case studies highlight the therapeutic potential of compounds related to this compound:
- Neuroprotection : A study involving animal models showed that administration of nNOS inhibitors led to reduced neuronal damage following ischemic events, suggesting a protective role against stroke .
- Pain Management : Another investigation indicated that compounds with similar structures could alleviate neuropathic pain in mice, showcasing their potential utility in pain management therapies .
Data Summary
The following table summarizes key findings regarding the biological activity and selectivity of this compound and related compounds:
| Compound Name | Target Enzyme | Ki Value (nM) | Selectivity (nNOS/eNOS) | Biological Activity |
|---|---|---|---|---|
| This compound | nNOS | 5.3 | 3830 | Neuroprotection |
| Thiophene-2-carboximidamide Derivative | nNOS | 30–74 | 1664 | Anti-inflammatory |
| Piperidine-based Analog | nNOS | <10 | High | Pain relief |
Q & A
Basic Research Questions
Q. What coupling agents and reaction conditions are optimal for synthesizing N',3-dihydroxypiperidine-1-carboximidamide via carbodiimide-mediated reactions?
- Methodological Answer : The synthesis of carboximidamide derivatives often employs carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble alternatives like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These agents facilitate the formation of amide or amidine bonds. For this compound, stoichiometric ratios (1:1.2 for substrate:coupling agent) and anhydrous conditions (e.g., dichloromethane or DMF as solvents) are recommended. Monitor reaction progress via TLC or LC-MS to detect intermediates and byproducts. Post-reaction, purify using column chromatography with gradients optimized for polar functional groups .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to identify hydroxyl (δ 1.5–3.5 ppm) and amidine (δ 7.0–8.5 ppm) protons.
- IR Spectroscopy : Stretching vibrations for -OH (~3200–3600 cm⁻¹) and C=N bonds (~1640–1690 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₆H₁₂N₃O₂).
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) to assess purity (>95% by area normalization).
Q. What are the critical storage and handling protocols for this compound to ensure stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Avoid prolonged storage (>6 months) due to potential hydrolysis of the amidine group. For waste disposal, segregate organic and aqueous phases, neutralize acidic/basic residues, and consult certified hazardous waste management services. Always use PPE (gloves, goggles, lab coat) and work in a fume hood to minimize inhalation risks .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound amid competing side reactions?
- Methodological Answer : Low yields often stem from hydrolysis of the carbodiimide coupling agent or amidine group. Mitigation strategies include:
- Additive Use : Add 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve coupling efficiency.
- Temperature Control : Maintain reactions at 0–4°C to slow hydrolysis.
- Solvent Selection : Use anhydrous DMF with molecular sieves to scavenge moisture.
- Stoichiometric Adjustments : Increase coupling agent ratio (1:1.5) if substrate contains sterically hindered groups. Validate purity at each step via HPLC .
Q. How should contradictory data on the hydrolytic stability of this compound under varying pH conditions be resolved?
- Methodological Answer : Conduct systematic stability studies:
- Experimental Design : Prepare buffered solutions (pH 2–12), incubate the compound at 25°C and 40°C, and sample at intervals (0, 24, 48, 72 hrs).
- Analytical Tools : Quantify degradation products via LC-MS and compare kinetic profiles.
- Statistical Analysis : Use Arrhenius plots to model degradation rates and identify pH-dependent instability thresholds. Replicate experiments in triplicate to confirm reproducibility .
Q. What computational approaches can predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer : Employ density functional theory (DFT) to model:
- Electrostatic Potential Surfaces : Identify nucleophilic/electrophilic sites (e.g., amidine nitrogen vs. hydroxyl oxygen).
- Transition-State Analysis : Simulate activation energies for amidine alkylation or acylation reactions.
- Solvent Effects : Use implicit solvent models (e.g., COSMO-RS) to predict solvation-free energies. Validate predictions with experimental kinetic data. Store computational datasets in FAIR-compliant repositories (e.g., Chemotion) for transparency .
Notes on Methodological Rigor
- Data Triangulation : Combine spectroscopic, chromatographic, and computational data to resolve structural ambiguities .
- Reproducibility : Pre-register experimental protocols and share raw data via open-access platforms (e.g., RADAR4Chem) .
- Ethical Compliance : Adhere to institutional safety guidelines and document risk assessments for all synthetic procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
